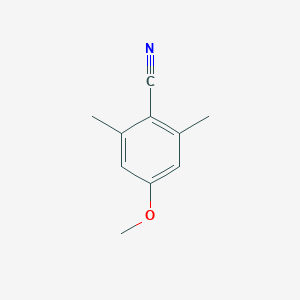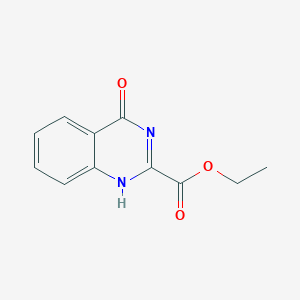![molecular formula C14H10Cl2 B188814 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene CAS No. 4752-74-3](/img/structure/B188814.png)
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons This compound is characterized by the presence of a chlorinated benzene ring and a chlorinated ethenyl group
Preparation Methods
The synthesis of 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium methoxide, and ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound. Studies have investigated its interactions with biological molecules and its effects on cellular processes.
Medicine: Although not widely used in clinical settings, this compound has been examined for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism by which 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene can be compared with other similar compounds, such as:
Dichlorodiphenyltrichloroethane (DDT): Both compounds are chlorinated aromatic hydrocarbons, but DDT is more widely known for its use as a pesticide.
Dichlorodiphenyldichloroethene (DDE): This compound is a metabolite of DDT and shares structural similarities with this compound.
Dichlorodiphenyldichloroethane (DDD): Another DDT metabolite, DDD, also shares structural features with the compound .
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Properties
CAS No. |
4752-74-3 |
|---|---|
Molecular Formula |
C14H10Cl2 |
Molecular Weight |
249.1 g/mol |
IUPAC Name |
1-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9+ |
InChI Key |
BMKLYZMBVCMYON-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


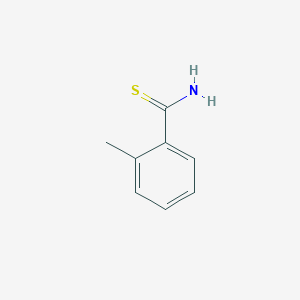
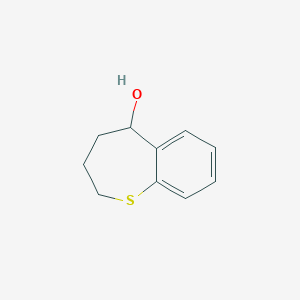
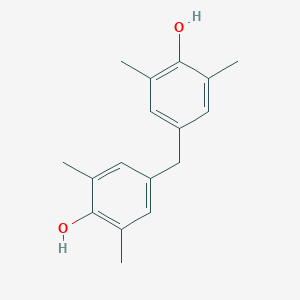

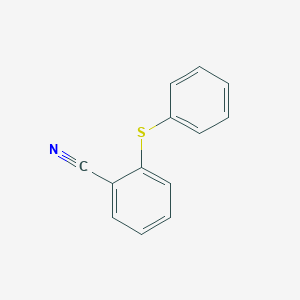
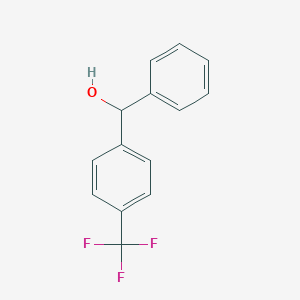
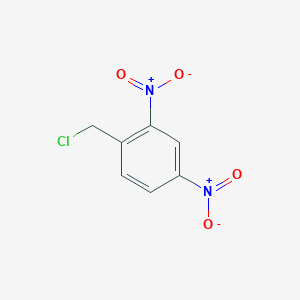
![4-hydroxy-1,13,17,25-tetrazahexacyclo[12.11.0.03,12.05,10.015,24.018,23]pentacosa-3,5,7,9,12,14,18,20,22,24-decaene-2,11,16-trione](/img/structure/B188746.png)
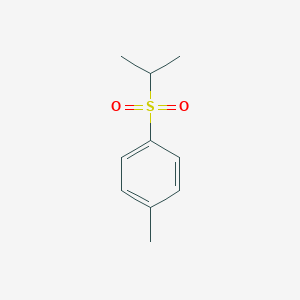
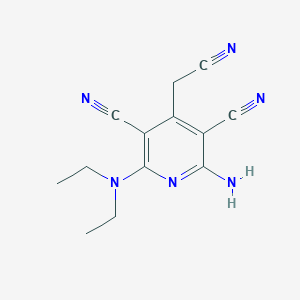
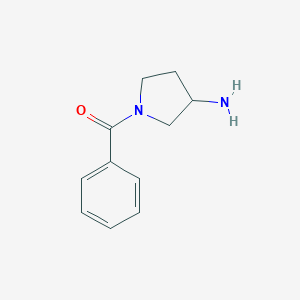
![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)
